Kinetic Differentiation: Isomerase Activity on (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA vs. Other Enoyl-CoA Esters
The primary metabolic fate of (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA is its formation via the isomerization of cis,cis-3,6-dodecadienoyl-CoA by Δ3-Δ2-enoyl-CoA isomerase. The isomerase enzyme, which is essential for processing unsaturated fatty acids, demonstrates a strong kinetic preference for cis-Δ3 double bonds [1]. Specifically, the reaction rate for isomerizing a Δ3-cis-enoyl-CoA to the 2-trans form is approximately 10 times higher than for a Δ3-trans-enoyl-CoA substrate [1]. This class-level kinetic principle applies directly, as the metabolic entry point for the target compound is the isomerization of a cis-Δ3 precursor.
| Evidence Dimension | Enzyme Reaction Rate (Isomerase Activity) |
|---|---|
| Target Compound Data | Converted from cis,cis-3,6-dodecadienoyl-CoA (a Δ3-cis substrate) via Δ3-Δ2-enoyl-CoA isomerase [2] |
| Comparator Or Baseline | Generic Δ3-trans-enoyl-CoA substrates |
| Quantified Difference | ~10-fold higher reaction rate for Δ3-cis isomers compared to Δ3-trans isomers [1] |
| Conditions | Inferred from Saccharomyces cerevisiae enzyme characterization; applicable to the class of Δ3-Δ2-enoyl-CoA isomerases. |
Why This Matters
This 10-fold rate difference confirms that the cis geometry at C6 in the precursor is a critical determinant for efficient metabolic flux, ensuring that experiments using (2-trans,6-cis)-dodeca-2,6-dienoyl-CoA accurately model the high-throughput pathway for unsaturated fatty acid degradation.
- [1] Saccharomyces Genome Database (SGD). Gene Ontology Term: Enoyl-CoA hydratase/isomerase activity. Retrieved from the information for 'ECI1'. View Source
- [2] Reactome. (2014). Isomerization of cis,cis-3,6-Dodecadienoyl-CoA to form trans,cis-Lauro-2,6-dienoyl-CoA (R-HSA-109338). View Source
